An In-Depth Technical Guide to 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 1638767-37-9)
An In-Depth Technical Guide to 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 1638767-37-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging data on its core scaffold and related analogues, this document offers insights into its synthesis, potential biological activity, and applications in drug discovery, particularly in the development of kinase inhibitors.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine nucleus is a cornerstone in the design of kinase inhibitors.[1][2][3][4] This prominence stems from its structural resemblance to adenine, the nitrogenous base of ATP, allowing it to function as an ATP-competitive inhibitor for a wide range of kinases.[1] The versatility of this scaffold has led to the development of numerous compounds that have entered clinical trials, with some gaining approval for treating inflammatory and myeloproliferative diseases.[1] Derivatives of this core structure have shown potent inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and RET kinase, making them highly valuable in oncology research.[2][3]
The subject of this guide, 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, is a specific derivative within this important class of compounds. It serves as a key intermediate in the synthesis of more complex kinase inhibitors, with its structure tailored for selective binding to the ATP pockets of protein kinases.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one are summarized below.
| Property | Value | Source |
| CAS Number | 1638767-37-9 | - |
| Molecular Formula | C₇H₆ClN₃O | - |
| Molecular Weight | 183.60 g/mol | - |
| Appearance | White to off-white solid | Supplier Data |
| Purity | Typically ≥95% | Supplier Data |
| Hazard | Irritant | Supplier Data |
Proposed Synthesis Workflow
Caption: Proposed two-part synthetic workflow for the target compound.
Experimental Protocol: Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (Precursor)
This protocol is adapted from a known procedure for the synthesis of the diazaoxindole core.[1]
Step 1: Amination of 5-bromo-2,4-dichloropyrimidine
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Dissolve commercially available 5-bromo-2,4-dichloropyrimidine in tetrahydrofuran (THF) in a reaction vessel equipped with a gas inlet.
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Cool the solution to 0°C.
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Bubble ammonia gas through the solution for approximately 1 hour.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure to obtain 4-amino-5-bromo-2-chloropyrimidine.
Step 2: Stille Coupling
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To a solution of 4-amino-5-bromo-2-chloropyrimidine in a suitable solvent (e.g., dioxane), add (Z)-1-ethoxy-2-(tributylstannyl)ethene.
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Add a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) salt co-catalyst.
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Heat the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).
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Upon completion, perform a standard aqueous workup and purify the crude product by column chromatography to yield 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 3: Acid-Catalyzed Cyclization and Hydrolysis
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Dissolve the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine in a mixture of acetic acid and water.
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Heat the solution to reflux.
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The acidic conditions will catalyze the hydrolysis of the enol ether and subsequent cyclization to form the lactam ring.
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After cooling, the product, 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, will precipitate and can be collected by filtration.
Experimental Protocol: N-Methylation to Yield 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
The N-methylation of the lactam nitrogen can be achieved using standard alkylation conditions.
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Suspend 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one in a polar aprotic solvent such as dimethylformamide (DMF).
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Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the lactam nitrogen.
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After stirring for a short period, add methyl iodide (CH₃I) dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one.
Potential Biological Activity and Mechanism of Action
Due to the scarcity of specific biological data for 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, its potential activity is inferred from the extensive research on the broader class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are well-established as potent kinase inhibitors, targeting a variety of kinases implicated in cancer and inflammatory diseases.
The primary mechanism of action for many pyrrolo[2,3-d]pyrimidine-based inhibitors is competitive binding to the ATP-binding site of the target kinase.[1] The core structure mimics the adenine moiety of ATP, while substitutions on the pyrrole and pyrimidine rings provide specificity and enhance binding affinity to the target kinase.
Caption: General mechanism of ATP-competitive kinase inhibition.
Derivatives of the closely related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core have been identified as highly selective CDK2 inhibitors.[1] Furthermore, the broader class of pyrrolo[2,3-d]pyrimidines has shown promise in targeting EGFR in non-small cell lung cancer and RET kinase in various cancers.[3][5] It is plausible that 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one could serve as a scaffold or intermediate for the development of inhibitors targeting these or other kinases.
Analytical Characterization
To ensure the identity and purity of synthesized 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, a combination of standard analytical techniques should be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum should show a characteristic singlet for the N-methyl group, along with signals corresponding to the protons on the pyrrole and pyrimidine rings.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.
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High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) can be used to separate the target compound from any impurities or starting materials.
Conclusion and Future Directions
2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a valuable building block in the synthesis of complex molecules with potential therapeutic applications. Its core scaffold, the pyrrolo[2,3-d]pyrimidine ring system, is a well-validated pharmacophore for the development of kinase inhibitors. The synthetic route proposed herein provides a reliable method for obtaining this compound for further research and development.
Future work should focus on the synthesis of a library of derivatives based on this core structure to explore the structure-activity relationship (SAR) for various kinase targets. The chloro-substituent at the 2-position provides a convenient handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse chemical moieties to modulate potency and selectivity. Such studies will be instrumental in unlocking the full potential of this compound and the broader class of pyrrolo[2,3-d]pyrimidines in the development of novel therapeutics.
References
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- Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). ACS Publications.
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- Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. (2025). KIST DSpace.
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- Optimized selective N-methylation of peptides on solid support. (n.d.). PubMed.
- Advances in the chemistry of β-lactam and its medicinal applications. (n.d.). PubMed Central.
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